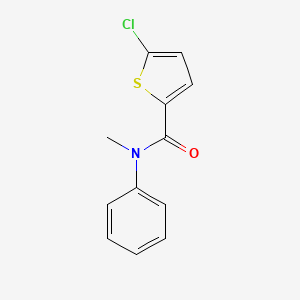
N-(1-adamantyl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)piperidine-1-sulfonamide, commonly known as A-315456, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of A-315456 involves its binding to the TRPV1 ion channel, which results in the inhibition of its activity. This inhibition leads to a decrease in the influx of calcium ions into the cell, which ultimately results in a reduction in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters are involved in the transmission of pain signals, and their inhibition results in the analgesic effects observed with A-315456.
Biochemical and Physiological Effects:
Apart from its analgesic effects, A-315456 has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects in various animal models, which could be attributed to its inhibition of TRPV1. A-315456 has also been shown to have anxiolytic effects in animal models, which could be attributed to its modulation of the endocannabinoid system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using A-315456 in laboratory experiments is its potency and selectivity towards TRPV1. This allows for more precise and targeted experiments, which ultimately results in more accurate data. However, one of the limitations of using A-315456 is its relatively short half-life, which could make it difficult to maintain consistent levels of the compound in vivo.
Zukünftige Richtungen
There are several future directions for the research on A-315456. One of the most significant directions is the development of analogs of the compound that could have improved pharmacokinetic properties. Another direction is the exploration of the compound's potential therapeutic applications in other fields, such as oncology and dermatology. Additionally, the development of more advanced techniques for the delivery of the compound could significantly improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, A-315456 is a chemical compound that has significant potential for therapeutic applications in various fields of scientific research. Its potency and selectivity towards TRPV1 make it an attractive candidate for the development of novel analgesics and anti-inflammatory agents. Further research on the compound's mechanism of action and physiological effects could lead to the development of more advanced therapeutic agents with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of A-315456 involves the reaction of 1-adamantylamine with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been successfully replicated in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
A-315456 has been shown to have potential therapeutic applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to act as a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the sensation of pain and temperature, and its inhibition has been shown to have analgesic effects in various animal models.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c18-20(19,17-4-2-1-3-5-17)16-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKWLJBSRWURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)piperidine-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
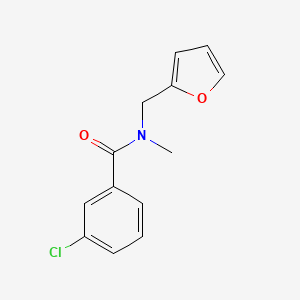
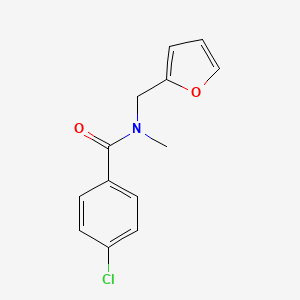
![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
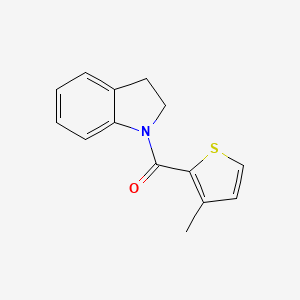
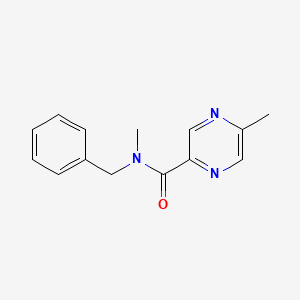
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
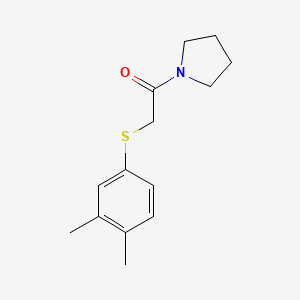
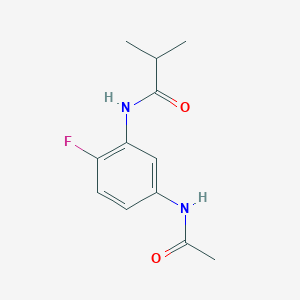
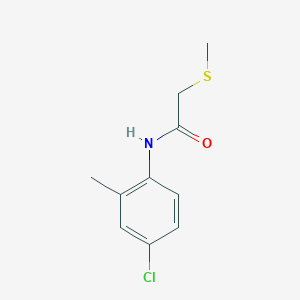
![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)

